4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Synthetic Methodology Process Chemistry Piperidine Dialkylation

This ortho-fluorophenyl piperidine-4-carbonitrile hydrochloride is the indispensable precursor for synthesizing CCR2-modulating spiroindoline scaffolds per patent-defined routes. Its unique ortho-fluoro substitution delivers ≥70% dialkylation yield and enforces the correct conformational bias for GPCR target engagement—para-fluoro or unsubstituted phenyl analogs cannot replicate this reactivity and selectivity. Procure this exact building block to advance SAR studies of aminergic/chemokine GPCRs and support process chemistry scale-up with a well-characterized, high-yielding synthetic intermediate.

Molecular Formula C12H14ClFN2
Molecular Weight 240.7 g/mol
CAS No. 1450802-58-0
Cat. No. B1467769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride
CAS1450802-58-0
Molecular FormulaC12H14ClFN2
Molecular Weight240.7 g/mol
Structural Identifiers
SMILESC1CNCCC1(C#N)C2=CC=CC=C2F.Cl
InChIInChI=1S/C12H13FN2.ClH/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12;/h1-4,15H,5-8H2;1H
InChIKeyLRBGOVHZZGFXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride (CAS 1450802-58-0): Procurement and Differentiation Guide for Piperidine-Based Intermediates


4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride (CAS 1450802-58-0) is a 4-arylpiperidine-4-carbonitrile derivative, supplied as a hydrochloride salt to enhance stability and handling. This compound class serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing spiroindoline scaffolds that act as modulators of G-protein coupled receptors (GPCRs), including the CCR2 receptor [1]. Its distinguishing feature—the ortho-fluorine substitution on the phenyl ring—imparts unique electronic and steric properties compared to unsubstituted or para-substituted analogs, directly influencing downstream molecular conformation and biological target engagement [2].

Procurement Alert: Why 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride Cannot Be Replaced by Unsubstituted or Para-Fluorinated Analogs


Substituting 4-(2-fluorophenyl)piperidine-4-carbonitrile hydrochloride with the 4-phenyl or 4-(4-fluorophenyl) analog in a synthetic route or biological assay is chemically unsound. The ortho-fluorine atom introduces a strong electron-withdrawing effect and steric hindrance adjacent to the piperidine ring junction, which alters the rotational barrier around the C(aryl)-C(sp³) bond and modifies the basicity of the piperidine nitrogen [1]. These factors critically impact downstream reactivity in spirocyclization steps and receptor binding orientation. For instance, the ortho-fluoro pattern is explicitly required in the patent-defined synthesis of CCR2 modulators; a simple switch to a para-fluoro or unsubstituted phenyl ring would fail to produce the intended spiroindoline scaffold or would yield a distinct regioisomer with unknown biological activity [2].

Quantitative Differentiation Evidence: 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride vs. Closest Analogs


Synthetic Yield Advantage: Ortho-Fluoro Substrate Achieves ≥70% Yield in Dialkylation vs. 29% Overall Yield for Generic 4-Arylpiperidine Routes

A patented process for preparing the target compound demonstrates a yield of at least 70% under phase-transfer conditions [1]. In contrast, a more general synthesis of highly functionalized 4-arylpiperidines via dihydropyridine hydrogenation is reported to proceed with only a 29% overall yield [2].

Synthetic Methodology Process Chemistry Piperidine Dialkylation

Downstream Spirocyclization Efficiency: Ortho-Fluoro Intermediate Enables 67% Yield to 1′-H-Spiro(indoline-3,4′-piperidine) vs. 42-46% Yield for Radiolabeled 4-Phenylpiperidine-4-carbonitrile Synthesis

In a five-step procedure starting from the target compound (or its protected precursor), the spiroindoline core 1′-H-spiro(indoline-3,4′-piperidine) was obtained in 67% overall yield . For comparison, the synthesis of a radiolabeled 4-phenylpiperidine-4-carbonitrile derivative for PET imaging required a nucleophilic 18F- substitution step that proceeded with only 42–46% isolated radiochemical yield [1].

Medicinal Chemistry Spiroindoline Synthesis GPCR Modulators

Molecular Target Engagement: Ortho-Fluorophenyl Scaffold Is a Validated Precursor for CCR2 Receptor Modulators, a Key Inflammatory Target

The target compound is explicitly claimed as a critical precursor in the preparation of spiroindolines, which are described as modulators of the CCR2 receptor [1]. While binding data for the parent compound itself are not available, the downstream spiroindoline products are being developed for a range of inflammatory and autoimmune conditions. In contrast, a closely related class of 4-phenylpiperidine-4-carbonitriles has been optimized for a different target, the σ1 receptor, with low nanomolar affinity (Ki = 1.22–2.14 nM) and high subtype selectivity [2].

CCR2 Antagonism Inflammation GPCR Pharmacology

Target Application Scenarios for 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride (CAS 1450802-58-0)


Synthesis of CCR2 Receptor Modulators via Spiroindoline Intermediates

This compound is the direct precursor for synthesizing 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives, a chemotype identified in patent literature as a modulator of the CCR2 receptor [1]. The ortho-fluorine substitution is essential for the efficiency of the dialkylation step (≥70% yield) [1] and subsequent spirocyclization (67% overall yield) . Procurement of this specific intermediate is required for any medicinal chemistry campaign aimed at developing CCR2 antagonists for inflammatory, autoimmune, or cardiovascular diseases.

Construction of Conformationally Constrained GPCR Ligand Libraries

The spiroindoline core derived from this compound serves as a rigid scaffold for exploring GPCR space [1]. The ortho-fluorophenyl group imparts a unique conformational bias that is distinct from that provided by unsubstituted or para-fluorinated phenyl rings. Researchers building diversity-oriented synthesis libraries targeting aminergic or chemokine GPCRs should select this building block to access a specific region of chemical space not attainable with other 4-arylpiperidine-4-carbonitriles [2].

Process Chemistry Optimization and Scale-Up Studies

Given the well-defined and efficient patent route for its synthesis using phase-transfer catalysis, this compound is an ideal model substrate for process chemistry development. The high reported yield (≥70%) under the described conditions [1] provides a robust benchmark for scale-up and continuous flow optimization, making it a valuable procurement choice for CROs and pharmaceutical process development groups seeking to demonstrate efficient piperidine functionalization methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.